

# Velnacrine maleate handling solubility issues resolution

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## Compound Focus: Velnacrine Maleate

CAS No.: 121445-25-8

Cat. No.: S11145206

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## Velnacrine Maleate: Key Technical Data

The table below summarizes essential information for researchers working with **velnacrine maleate**.

Property	Description / Value	Source / Context
IUPAC Name	(RS)-1,2,3,4-Tetrahydro-9-aminoacridin-1-ol maleate [1]	Primary chemical identifier.
Therapeutic Class	Acetylcholinesterase (AChE) Inhibitor [1] [2] [3]	Mechanism of action for Alzheimer's disease research.
Clinical Dose (Human Studies)	150 mg/day & 225 mg/day (as part of a multi-dose regimen, e.g., 10, 25, 50, 75 mg t.i.d.) [2] [4]	Reference for <i>in vivo</i> efficacy studies.
Key Development Challenge	Dose-related, reversible hepatocellular injury (elevated liver transaminases) [1] [2] [4]	Critical for safety and toxicology profiling.
Current Status	Did not receive FDA approval; development halted in the 1990s [3]	Historical context for research.

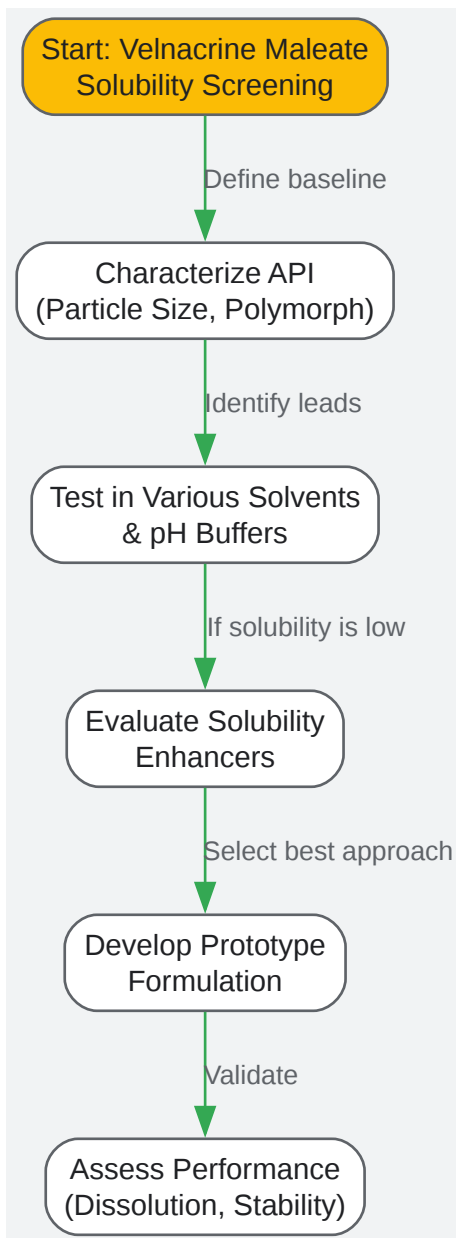
## Formulation Strategies for Solubility & Delivery

While explicit solubility data for **velnacrine maleate** is not available in the search results, the following advanced formulation approaches are widely used in drug development to overcome solubility limitations for similar active pharmaceutical ingredients (APIs).

- **1. Ionic Liquid Compositions:** This modern technique can overcome polymorphism and impart improved properties to APIs, including enhanced solubility and stability. The ionic liquid can act as a multi-functional agent to improve the overall drug profile [5].
- **2. Oral Film Dosage Forms:** For compounds with dissolution-rate limitations, incorporating the API into a water-soluble polymer matrix as an oral film can provide a precise and rapid dissolution profile. The particle size of the API (D90) is a critical factor for performance in this format [6].
- **3. Transdermal Delivery Systems:** To bypass first-pass metabolism and GI tract side effects, a transdermal formulation can be developed. Penetration enhancers like organic sulfoxides (e.g., DMSO), fatty acids (e.g., Oleic Acid), and azone-related compounds can be used in combination to significantly improve skin permeation [7].

## Proposed Experimental Workflow for Solubility Screening

The following diagram outlines a logical workflow for systematically investigating the solubility of **velnacrine maleate**.



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## Frequently Asked Questions (FAQs)

**Q1: What was the primary reason for the discontinuation of velnacrine's clinical development? A1:** The development was primarily halted due to a significant incidence of reversible, dose-related hepatocellular injury (elevations in liver transaminases) observed in clinical trials, which raised safety concerns [1] [2] [4].

**Q2: Are there any known drug-drug interactions for velnacrine? A2:** While specific interaction studies for velnacrine are not detailed in the results, as a cholinesterase inhibitor, it has the potential for cholinergically-mediated adverse events. The clinical trials noted that such events were "infrequent and clinically inconsequential at dosages  $\leq$  225 mg/day" [1].

**Q3: What is a key analytical parameter to control when developing an oral film containing a drug like velnacrine? A3:** For oral films, the **particle size of the active ingredient** is critical. A precise active dissolution profile requires controlling the particle size distribution (e.g., D90 of less than about 160 microns) [6].

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**Address:** Ontario, CA 91761, United States

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